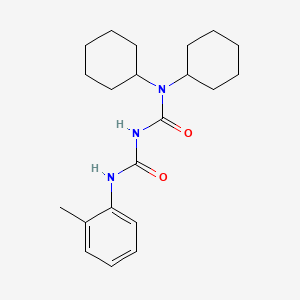
N,N-Dicyclohexyl-N'-(2-methylphenyl)-2-imidodicarbonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide is an organic compound known for its unique structure and properties. It features a combination of cyclohexyl and methylphenyl groups attached to an imidodicarbonic diamide core. This compound is often used in various chemical reactions and has applications in different scientific fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide typically involves the reaction of cyclohexylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Cyclohexylamine+2-Methylphenyl isocyanate→N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed in precise ratios. The reaction is typically conducted at elevated temperatures and may require catalysts to increase the reaction rate and yield. The product is then purified through crystallization or distillation.
Types of Reactions:
Oxidation: N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide can undergo oxidation reactions, often leading to the formation of corresponding oxides or hydroxides.
Reduction: This compound can be reduced under specific conditions to yield amines or other reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide oxide, while reduction could produce N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide amine.
Scientific Research Applications
N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
N,N-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis.
N,N-Dimethyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide: Similar structure but with dimethyl groups instead of cyclohexyl groups.
Uniqueness: N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide is unique due to its specific combination of cyclohexyl and methylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly useful in applications where stability and specific reactivity are required.
Properties
CAS No. |
919775-34-1 |
|---|---|
Molecular Formula |
C21H31N3O2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1,1-dicyclohexyl-3-[(2-methylphenyl)carbamoyl]urea |
InChI |
InChI=1S/C21H31N3O2/c1-16-10-8-9-15-19(16)22-20(25)23-21(26)24(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h8-10,15,17-18H,2-7,11-14H2,1H3,(H2,22,23,25,26) |
InChI Key |
FYAZROUHXZICAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















